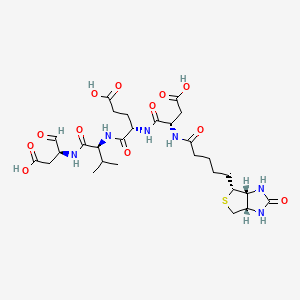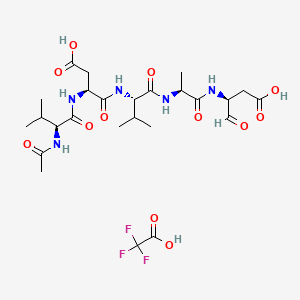![molecular formula C23H21N3O5S2 B10797117 4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-80 is a chemical compound that is primarily used as a curing agent for natural and synthetic rubbers. It is composed of 80% sulfur and 20% elastomer binder and dispersing agents . The compound is known for its excellent dispersion properties, which help in avoiding localized overcured zones and ensuring improved resistance against aging and dynamic fatigue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of OSM-S-80 involves the incorporation of sulfur into an elastomer binder along with special dispersing agents. The process ensures quick absorption and excellent dispersion in the rubber mix . The thermoplastic elastomer binder used in the preparation allows for optimal activity of the effective substance.
Industrial Production Methods: In industrial settings, OSM-S-80 is produced by combining sulfur with an elastomer binder and dispersing agents. The mixture is then processed to form yellow granules with a density of approximately 1.64 g/cm³ . The production process ensures that the sulfur is homogeneously dispersed within the elastomer matrix, which is crucial for its effectiveness as a curing agent.
Chemical Reactions Analysis
Types of Reactions: OSM-S-80 primarily undergoes curing reactions when used in rubber compounds. The sulfur in OSM-S-80 forms cross-links between polymer chains, which enhances the mechanical properties of the rubber.
Common Reagents and Conditions: The primary reagent in the reactions involving OSM-S-80 is sulfur. The curing process typically occurs at elevated temperatures, which facilitate the formation of cross-links between polymer chains.
Major Products Formed: The major products formed from the reactions involving OSM-S-80 are cross-linked rubber compounds. These compounds exhibit improved mechanical properties, such as increased tensile strength, elasticity, and resistance to aging and dynamic fatigue .
Scientific Research Applications
OSM-S-80 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a curing agent for rubber compounds, which are essential in various industrial applications. In biology and medicine, OSM-S-80’s properties are studied for potential applications in drug delivery systems and biomedical devices. The compound’s ability to form stable cross-links makes it a valuable material for creating durable and flexible biomedical devices.
Mechanism of Action
The mechanism of action of OSM-S-80 involves the formation of cross-links between polymer chains in rubber compounds. The sulfur in OSM-S-80 reacts with the polymer chains to form covalent bonds, which enhance the mechanical properties of the rubber. This cross-linking process is facilitated by the elastomer binder and dispersing agents, which ensure uniform dispersion of sulfur within the rubber matrix .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to OSM-S-80 include other sulfur-based curing agents used in rubber manufacturing. These compounds include sulfur monochloride, sulfur dichloride, and tetramethylthiuram disulfide.
Uniqueness of OSM-S-80: What sets OSM-S-80 apart from other similar compounds is its excellent dispersion properties and the ability to avoid localized overcured zones. This ensures improved resistance against aging and dynamic fatigue, making it a superior choice for applications requiring high-performance rubber compounds .
Properties
Molecular Formula |
C23H21N3O5S2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-[4-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-17-4-2-16(3-5-17)21-14-20-22(32-21)23(25-15-24-20)31-18-6-8-19(9-7-18)33(27,28)26-10-12-30-13-11-26/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
YDWOOXMJPIUVKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)OC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)

![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)


![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)

![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)


